molecular formula C8H10BFO3 B1422122 (2-Ethoxy-3-fluorophenyl)boronic acid CAS No. 1010097-71-8

(2-Ethoxy-3-fluorophenyl)boronic acid

Cat. No.: B1422122
CAS No.: 1010097-71-8
M. Wt: 183.97 g/mol
InChI Key: DFKMCPBXSPQEEW-UHFFFAOYSA-N
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Description

(2-Ethoxy-3-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with ethoxy and fluorine groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

The primary target of the compound (2-Ethoxy-3-fluorophenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

Boronic acids in general are known to be relatively stable and readily prepared

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This is a result of the SM coupling reaction, which is facilitated by the compound’s interaction with its targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be relatively stable under mild and functional group tolerant reaction conditions . Additionally, it is generally environmentally benign

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-3-fluorophenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 2-ethoxy-3-fluorophenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: (2-Ethoxy-3-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides to form biaryl or substituted alkenes. It can also participate in other reactions like oxidation and protodeboronation .

Common Reagents and Conditions:

    Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Protodeboronation: Acidic conditions or specific catalysts.

Major Products: The major products of these reactions include biaryl compounds, substituted alkenes, and phenols, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • 3-Fluorophenylboronic acid
  • 2-Fluorophenylboronic acid
  • 4-Fluorophenylboronic acid

Comparison: (2-Ethoxy-3-fluorophenyl)boronic acid is unique due to the presence of both ethoxy and fluorine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other fluorophenylboronic acids, the ethoxy group can provide additional steric and electronic effects, potentially enhancing its utility in specific synthetic applications .

Properties

IUPAC Name

(2-ethoxy-3-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-2-13-8-6(9(11)12)4-3-5-7(8)10/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKMCPBXSPQEEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681874
Record name (2-Ethoxy-3-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010097-71-8
Record name (2-Ethoxy-3-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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